2,5-Diphenylthiophene 1,1-dioxide
Description
Review of Comprehensive Heterocyclic Chemistry Perspectives on Thiophene (B33073) 1,1-Dioxides
The multi-volume series "Comprehensive Heterocyclic Chemistry" is a key reference in the field and provides a thorough overview of the chemistry of heterocyclic compounds, including thiophenes and their derivatives. stenutz.euresearchgate.net In these volumes, thiophene 1,1-dioxides are discussed within the broader context of five-membered rings with one sulfur atom. stenutz.eudntb.gov.ua
"Comprehensive Heterocyclic Chemistry" highlights the non-aromatic nature of thiophene 1,1-dioxides and their classification as unsaturated sulfones. utexas.edu The series details their preparation, most commonly through the oxidation of thiophenes using reagents like organic peracids. utexas.edu The reactivity of thiophene 1,1-dioxides is a major focus, with extensive coverage of their role in cycloaddition reactions. The ability of these compounds to act as both dienes and dienophiles is a key aspect of their chemistry that is emphasized. utexas.eduacs.org
The series also covers the various types of reactions that thiophene 1,1-dioxides undergo, including nucleophilic additions and ring-opening reactions. utexas.edu The influence of substituents on the stability and reactivity of the thiophene 1,1-dioxide ring system is also a topic of discussion. The treatment of thiophene 1,1-dioxides in "Comprehensive Heterocyclic Chemistry" underscores their importance as versatile intermediates in organic synthesis. dntb.gov.uaacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
51092-02-5 |
|---|---|
Molecular Formula |
C16H12O2S |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2,5-diphenylthiophene 1,1-dioxide |
InChI |
InChI=1S/C16H12O2S/c17-19(18)15(13-7-3-1-4-8-13)11-12-16(19)14-9-5-2-6-10-14/h1-12H |
InChI Key |
YKAPPCLXMVLRQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2(=O)=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Diphenylthiophene 1,1 Dioxide and Its Derivatives
Oxidation Routes from 2,5-Diphenylthiophene (B121853) Precursors
The most direct approach to 2,5-diphenylthiophene 1,1-dioxide involves the oxidation of the sulfur atom in 2,5-diphenylthiophene. The choice of oxidant and reaction conditions is crucial to selectively yield the dioxide over the corresponding sulfoxide (B87167) and to avoid unwanted side reactions on the phenyl rings. The oxidation of thiophenes renders them non-aromatic and highly reactive. utexas.eduresearchgate.net
Peroxytrifluoroacetic Acid Mediated Oxidation
Peroxytrifluoroacetic acid (TFPAA), often generated in situ from trifluoroacetic acid and hydrogen peroxide, is a highly potent oxidizing agent. wikipedia.org Its strong electrophilic nature makes it particularly effective for the oxidation of electron-rich heterocycles. wikipedia.org TFPAA is recognized as one of the most reactive organic peroxy acids, capable of oxidizing even relatively unreactive substrates. wikipedia.org This high reactivity allows for the efficient conversion of 2,5-diphenylthiophene to its corresponding 1,1-dioxide. The reaction typically proceeds under controlled temperature conditions to manage the exothermicity and ensure selectivity.
m-Chloroperbenzoic Acid (m-CPBA) Oxidation
m-Chloroperbenzoic acid (m-CPBA) is a widely used, commercially available, and relatively stable peroxy acid for various oxidation reactions in organic synthesis. wikipedia.orgrsc.org It is a versatile reagent capable of oxidizing sulfides to both sulfoxides and sulfones. wikipedia.orgorganic-chemistry.org The oxidation of 2,5-diphenylthiophene with m-CPBA can be controlled to favor the formation of the 1,1-dioxide by using an excess of the oxidizing agent and adjusting the reaction temperature. The reaction is typically carried out in a chlorinated solvent, such as dichloromethane, at or below room temperature. The progress of the reaction can be monitored to ensure the complete conversion of the intermediate sulfoxide to the desired sulfone.
Hydrogen Peroxide/Trifluoroacetic Acid Systems
A common and effective method for the oxidation of thiophenes involves the use of hydrogen peroxide in conjunction with an acid, such as trifluoroacetic acid (TFA). nih.govrsc.org This system generates a strong oxidant, likely peroxytrifluoroacetic acid, in situ. wikipedia.org The use of aqueous hydrogen peroxide (30-50%) in a solvent like acetic acid or trifluoroacetic acid provides a "green" and efficient route for the oxidation of sulfides. nih.govias.ac.in The TFA not only catalyzes the reaction but also activates the hydrogen peroxide, enhancing its electrophilic character. nih.gov Studies have shown that this system can be highly selective for the oxidation of sulfides to sulfoxides or can be pushed to form the sulfone with adjustments in stoichiometry and conditions. nih.govnih.gov For the synthesis of this compound, an excess of hydrogen peroxide is typically employed. For instance, oxidation of 2,5-disubstituted thiophenes with hydrogen peroxide in a trifluoroacetic acid-dichloromethane mixture has been reported as a convenient method to access the corresponding reactive sulfoxides, which can be further oxidized to the dioxides. rsc.org
| Oxidant System | Typical Solvent | Key Features | Reference |
|---|---|---|---|
| Peroxytrifluoroacetic Acid (TFPAA) | Dichloromethane, Acetonitrile | Highly reactive, oxidizes unreactive substrates. | wikipedia.org |
| m-Chloroperbenzoic Acid (m-CPBA) | Dichloromethane, Chloroform | Commercially available, stable, versatile. | wikipedia.orgrsc.org |
| Hydrogen Peroxide / Trifluoroacetic Acid | Trifluoroacetic Acid, Acetic Acid | "Green" oxidant, in situ generation of peracid, TFA enhances electrophilicity. | nih.govrsc.orgnih.gov |
Chemo- and Homoselective Oxidation Strategies
Achieving chemoselectivity in the oxidation of substituted thiophenes is critical to avoid modification of other sensitive functional groups within the molecule. Homoselectivity refers to the selective oxidation to the sulfone (1,1-dioxide) without stopping at the sulfoxide stage. The rate of conversion from a sulfide (B99878) to a sulfoxide is often influenced by the electron-donating or -withdrawing nature of the substituents on the thiophene ring. nih.gov Conversely, the subsequent oxidation of the sulfoxide to the sulfone shows an opposite trend in reactivity with respect to substituent effects. nih.gov
Strategies to control this selectivity include the careful choice of oxidant and the use of catalytic systems. For example, methyltrioxorhenium(VII) has been used as a catalyst for hydrogen peroxide oxidations, allowing for the complete oxidation to the sulfone via the sulfoxide intermediate under controlled conditions. nih.gov Solvent-free methods, such as mechanical milling with an oxidant like Oxone®, have also been developed for the chemoselective oxidation of organosulfur compounds to sulfones. nih.gov These methods can offer high efficiency and are considered environmentally friendly.
Cyclization and Annulation Reactions for Thiophene 1,1-Dioxide Core Formation
An alternative to the oxidation of pre-existing thiophenes is the construction of the thiophene 1,1-dioxide ring system from acyclic precursors. This approach incorporates the sulfonyl group during the cyclization process.
Copper-Catalyzed Sulfur Dioxide Insertion
A modern and powerful strategy for synthesizing sulfone-containing heterocycles involves the insertion of sulfur dioxide. ethernet.edu.et Due to the hazardous nature of gaseous sulfur dioxide, stable and solid surrogates like DABCO·(SO₂)₂ (DABSO) and potassium metabisulfite (B1197395) (K₂S₂O₅) have been developed and are frequently used. ethernet.edu.et
Copper-catalyzed multi-component reactions are particularly effective for this transformation. rsc.orgrsc.org For the synthesis of this compound, a plausible route involves the copper-catalyzed cyclization of 1,4-diphenyl-1,3-butadiyne with a sulfur dioxide surrogate. This reaction proceeds through the formation of a sulfonyl radical and subsequent coupling and cyclization steps, providing an efficient route to tetrasubstituted thiophene 1,1-dioxides. This methodology is valued for its ability to tolerate various functional groups and for its good to excellent yields. rsc.org
Diels-Alder Cycloaddition Approaches for Thiophene-1,1-Dioxide Ring Construction
The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, offers a strategic approach to the thiophene-1,1-dioxide core. nih.govgoogle.com In this context, thiophene-1,1-dioxides can act as potent dienes in [4+2] cycloaddition reactions. utexas.eduresearchgate.net Their reactivity is noteworthy as they can engage with a variety of dienophiles, including those that are electron-rich, electron-neutral, or electron-poor. utexas.eduresearchgate.net This versatility stems from the electron-deficient nature of the thiophene-1,1-dioxide ring, which lowers the energy barrier for cycloaddition. utexas.edu
The general strategy involves the reaction of a substituted thiophene-1,1-dioxide with a suitable dienophile. For instance, the cycloaddition of a thiophene-1,1-dioxide with an alkyne would, after the extrusion of sulfur dioxide, lead to a substituted benzene (B151609) ring. While direct synthesis of this compound via a one-step Diels-Alder reaction is less common, the principle is fundamental to building related cyclic systems. The reaction of 2,5-dimethylfuran (B142691) with ethylene, catalyzed by solid acids, to produce p-xylene (B151628) serves as an analogous example of a Diels-Alder reaction followed by a dehydration step to achieve an aromatic product. mdpi.com
Pseudo Five-Component Synthesis of Di(hetero)arylthiophenes Precursors
A highly efficient and convergent method for the synthesis of 2,5-di(hetero)arylthiophenes, which are immediate precursors to their corresponding 1,1-dioxides, is the pseudo five-component synthesis. beilstein-journals.orgnih.govscilit.com This one-pot reaction sequence combines a Sonogashira-Glaser coupling with a subsequent sulfide-mediated cyclization. beilstein-journals.orgd-nb.info
The process begins with the Pd/Cu-catalyzed Sonogashira coupling of a (hetero)aryl iodide with a terminal alkyne, followed by a Glaser coupling to form a symmetrical 1,4-di(hetero)aryl-1,3-butadiyne. beilstein-journals.orgd-nb.info This intermediate is then treated with a sulfide source, such as sodium sulfide, to induce cyclization and form the 2,5-di(hetero)arylthiophene. beilstein-journals.orgd-nb.info The "pseudo five-component" designation arises from the reaction of two molecules of the (hetero)aryl iodide, two molecules of the terminal alkyne, and one sulfide source in a single pot. nih.gov
This methodology is notable for its operational simplicity, use of readily available starting materials, and tolerance of a broad range of functional groups on the aryl iodides. beilstein-journals.orgnih.gov Both electron-donating and electron-withdrawing groups are well-tolerated on the aromatic ring. beilstein-journals.org
Table 1: Examples of Symmetrical 2,5-Di(hetero)arylthiophenes Synthesized via Pseudo Five-Component Reaction beilstein-journals.org
| Entry | (Hetero)aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 2,5-Diphenylthiophene | 78 |
| 2 | 1-Iodo-4-methoxybenzene | 2,5-Bis(4-methoxyphenyl)thiophene | 82 |
| 3 | 1-Iodo-3-methoxybenzene | 2,5-Bis(3-methoxyphenyl)thiophene | 75 |
| 4 | 1-Bromo-3-iodobenzene | 2,5-Bis(3-bromophenyl)thiophene | 45 |
| 5 | 1-Iodo-4-nitrobenzene | 2,5-Bis(4-nitrophenyl)thiophene | 65 |
| 6 | 2-Iodothiophene | 2,5-Di(2-thienyl)thiophene | 71 |
Yields are based on the (hetero)aryl iodide.
Derivatization Strategies for this compound Analogues
The functionalization of the this compound core is crucial for tuning its electronic and physical properties for specific applications. A variety of chemical transformations can be employed to introduce diverse substituents onto the phenyl rings or the thiophene-1,1-dioxide core itself.
Introduction of Electron-Withdrawing Groups
The introduction of electron-withdrawing groups (EWGs) onto the this compound scaffold significantly impacts its electronic properties, particularly its reduction potential. A common strategy to achieve this is through the Stille cross-coupling reaction. nih.gov For example, a 2,5-diiodothiophene (B186504) 1,1-dioxide can be coupled with organotin reagents bearing EWGs. nih.gov
A notable example is the synthesis of a derivative with para-nitrophenyl (B135317) substituents (-C6H4-p-NO2). This modification results in a substantial 510 mV positive shift in the reduction potential compared to the parent this compound, highlighting the strong electronic influence of the nitro groups. nih.gov Nitration of thiophene dicarboxylates is another method to introduce nitro groups, which are powerful EWGs. mdpi.com
Introduction of Electron-Donating Groups
Conversely, the incorporation of electron-donating groups (EDGs) can also be achieved through cross-coupling reactions. The Stille coupling of 2,5-bis(tributylstannyl)thiophene (B173521) 1,1-dioxide with aryl halides bearing EDGs provides a versatile route to these derivatives. nih.gov The parent 2,5-di(hetero)arylthiophenes can also be synthesized with electron-rich substituents using the pseudo five-component method, which can then be oxidized to the corresponding 1,1-dioxides. beilstein-journals.org
Halogenation and Cross-Coupling Reactions for Substituted Variants
Halogenation of the thiophene ring provides a versatile entry point for further functionalization via cross-coupling reactions. jcu.edu.au For instance, 2,5-dibromothiophene (B18171) can serve as a key starting material. nih.gov This dihalogenated thiophene can then undergo various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Kumada couplings, to introduce a wide range of substituents. jcu.edu.aunih.govnih.gov
The Suzuki-Miyaura coupling, in particular, is a widely used method for forming carbon-carbon bonds and is effective for synthesizing substituted thiophene derivatives. jcu.edu.aunih.gov For example, 2,5-diisopropenylthiophene has been synthesized from 2,5-dibromothiophene via a Suzuki-Miyaura cross-coupling reaction. nih.gov Similarly, Stille coupling of dihalothiophenes with organotin reagents is another powerful tool for creating substituted thiophenes. nih.gov The Kumada coupling, which utilizes Grignard reagents, is also employed for the synthesis of alkyl- and aryl-substituted thiophenes. jcu.edu.au
Oligomerization and Polymerization of this compound Building Blocks
The this compound unit can serve as a building block for the synthesis of oligomers and polymers with interesting electronic and optical properties. researchgate.netmdpi.com The electron-accepting nature of the dibenzothiophene-S,S-dioxide unit, a related structure, makes it a valuable component in donor-acceptor oligomers for applications in organic field-effect transistors (OFETs). mdpi.com
Polymerization of thiophene derivatives can be achieved through various methods, including cross-coupling polymerization of dihalogenated thiophenes. researchgate.netpkusz.edu.cn For instance, solid-state polymerization of 2,5-dibromothiophene derivatives has been shown to produce conducting polymers. researchgate.net The resulting polymers often exhibit insolubility in common organic solvents. researchgate.net The synthesis of regioregular polythiophenes can be achieved through deprotonative metalation followed by nickel-catalyzed cross-coupling polymerization. researchgate.net These polymerization strategies open up avenues for creating materials with extended conjugation and tailored electronic properties based on the this compound core.
Structural Elucidation and Conformational Analysis of 2,5 Diphenylthiophene 1,1 Dioxide
Spectroscopic Characterization Techniques
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) is employed to unambiguously determine the structure and connectivity of 2,5-Diphenylthiophene (B121853) 1,1-dioxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the local environment of each nucleus can be determined.
The ¹H NMR spectrum of 2,5-Diphenylthiophene 1,1-dioxide provides information about the different types of protons and their neighboring atoms. In a typical spectrum, the protons on the thiophene (B33073) ring and the phenyl groups will resonate at distinct chemical shifts. The integration of the signals corresponds to the number of protons of each type.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene-H | 7.08 | s | - |
| Phenyl-H | 7.45 - 7.55 | m | - |
| Phenyl-H | 7.70 - 7.80 | m | - |
s = singlet, m = multiplet
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Thiophene C-H | 129.5 |
| Phenyl C-H | 128.9 |
| Phenyl C-H | 129.3 |
| Phenyl C-H | 131.0 |
| Thiophene C-Ph | 135.0 |
| Phenyl C-Thiophene | 130.2 |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments made from 1D NMR data. numberanalytics.com
COSY spectra show correlations between protons that are coupled to each other, helping to establish the connectivity of proton spin systems within the molecule. researchgate.net Diagonal peaks represent the 1D spectrum, while cross-peaks indicate coupled protons. numberanalytics.com
HSQC spectra correlate the chemical shifts of protons with the directly attached carbon atoms. uchicago.edu This technique is invaluable for unambiguously assigning the resonances of both ¹H and ¹³C nuclei. numberanalytics.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. iosrjournals.org For this compound, the most characteristic IR absorption bands are those associated with the sulfone group (SO₂).
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| Sulfone (SO₂) | Asymmetric stretching | ~1320 - 1280 |
| Sulfone (SO₂) | Symmetric stretching | ~1160 - 1120 |
| C=C (aromatic) | Stretching | ~1600 - 1450 |
| C-H (aromatic) | Stretching | ~3100 - 3000 |
| C-S | Stretching | ~710 - 687 iosrjournals.org |
The presence of strong absorption bands in the specified regions for the sulfone group confirms the oxidation state of the sulfur atom in the thiophene ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. kobv.de This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. kobv.de The experimentally determined mass is compared to the theoretical mass calculated for the proposed molecular formula, C₁₆H₁₂O₂S. A close match between these values confirms the molecular formula of this compound.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₁₂O₂S |
| Theoretical Mass | 268.0558 |
| Measured Mass | Typically within a few ppm of the theoretical value |
| Ionization Mode | Electron Ionization (EI) or Electrospray Ionization (ESI) |
UV-Visible Absorption Spectroscopy for Electronic Transitions
The electronic structure of this compound gives rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum. The electronic transitions are primarily associated with the promotion of electrons from lower energy molecular orbitals to higher energy ones. In this molecule, the conjugated system, which includes the phenyl rings and the butadiene-like system of the thiophene dioxide ring, is responsible for these absorptions.
The principal electronic transition observed in molecules with extensive π-systems is the π → π* transition. nist.govresearchgate.net This involves the excitation of an electron from a bonding (π) molecular orbital to an antibonding (π*) molecular orbital. Due to the extended conjugation in this compound, these transitions are expected to occur in the UV region.
| Transition Type | Associated Orbitals | Expected Wavelength Region | Description |
|---|---|---|---|
| π → π | HOMO → LUMO | UV Region (200-400 nm) | This is the primary absorption feature, arising from the conjugated system of the phenyl rings and the diene character of the thiophene dioxide ring. The energy required is moderate, corresponding to UV photons. nist.gov |
| n → π | Non-bonding (oxygen lone pair) → π | Longer UV Wavelengths | These transitions, involving the non-bonding electrons of the sulfone oxygen atoms, are typically much weaker (lower molar absorptivity) than π → π transitions and may be obscured by them. |
Solid-State Structural Determination
The precise three-dimensional arrangement of atoms in this compound can be determined through solid-state analysis techniques, with X-ray crystallography being the definitive method.
The central thiophene 1,1-dioxide ring is not aromatic and adopts a non-planar conformation. The sulfur atom lies out of the plane formed by the four carbon atoms of the ring. The C-S bond lengths are consistent with single bonds, and the S=O bond lengths are characteristic of a sulfone group. The phenyl groups attached to the C2 and C5 positions of the thiophene ring are also twisted out of the plane of the carbon atoms of the central ring due to steric hindrance.
Below is a table summarizing the expected crystallographic parameters for a generic 2,5-disubstituted thiophene 1,1-dioxide, based on data from analogous structures like 2,5-dihexylthiophene 1,1-dioxide. nih.gov
| Parameter | Expected Value / Feature | Significance |
|---|---|---|
| Crystal System | Typically Monoclinic or Triclinic | Describes the basic shape of the unit cell. nih.gov |
| S-O Bond Length | ~1.43 - 1.45 Å | Characteristic of a double bond in a sulfone group. |
| C-S Bond Length | ~1.78 - 1.80 Å | Longer than in aromatic thiophene, indicating single bond character. |
| Ring Conformation | Non-planar (Envelope or Twist) | The sp3-hybridized sulfur atom puckers out of the plane of the carbon atoms. |
| C-Ph Bond Length | ~1.48 - 1.50 Å | Typical length for a single bond between an sp2 carbon of the ring and an sp2 carbon of the phenyl group. |
A key structural feature of thiophene 1,1-dioxides is the non-planarity of the five-membered ring. nih.gov The oxidation of the sulfur atom to a sulfone changes its hybridization from sp2 (in thiophene) to sp3, forcing the ring into a puckered conformation. This puckering can be described by the deviation of the sulfur atom from the mean plane of the four ring carbons.
Furthermore, steric interactions between the phenyl substituents and the sulfone oxygen atoms, as well as between the phenyl rings themselves, necessitate that the phenyl rings are twisted with respect to the thiophene ring. These rotations are defined by torsion angles.
Torsion Angle (C4-C5-C(Ph)-C(Ph)) : This angle describes the twist of the phenyl ring relative to the C=C bond of the thiophene ring.
Torsion Angle (S-C5-C(Ph)-C(Ph)) : This angle provides another measure of the phenyl group's orientation.
Significant deviation of these torsion angles from 0° or 180° indicates a non-coplanar arrangement, which is expected in order to minimize steric strain. This twisting disrupts the π-conjugation between the phenyl rings and the diene system of the thiophene dioxide, which has profound effects on the electronic properties of the molecule.
Conformational Dynamics and Inversion Barriers at the Sulfur Atom
The concept of an inversion barrier is typically applied to stereogenic atoms, such as the sulfur atom in a chiral sulfoxide (B87167). In such cases, the barrier represents the energy required to invert the configuration at the sulfur center.
However, in a sulfone like this compound, the sulfur atom is achiral (not a stereocenter) because it is bonded to two identical oxygen atoms. Therefore, the phenomenon of pyramidal inversion at the sulfur atom is not applicable here.
The conformational dynamics of this compound are instead dominated by the rotation of the two phenyl groups around the C-C single bonds that connect them to the thiophene dioxide ring. The energy barrier for this rotation is influenced by several factors:
Steric Hindrance : The primary factor is the steric clash between the hydrogen atoms on the phenyl rings (in the ortho positions) and the oxygen atoms of the sulfone group.
Electronic Effects : The extent of conjugation between the phenyl rings and the diene system of the thiophene dioxide ring can influence the rotational barrier. A higher degree of conjugation would favor a more planar conformation and thus a higher barrier to rotation.
The molecule will exist as a mixture of conformers at room temperature, which can interconvert by rotation of the phenyl groups. The rate of this interconversion depends on the height of the rotational energy barrier. While specific experimental values for this barrier in this compound are not documented, it is expected to be significant enough to prevent free rotation at lower temperatures.
Computational and Theoretical Investigations of 2,5 Diphenylthiophene 1,1 Dioxide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the properties of 2,5-Diphenylthiophene (B121853) 1,1-dioxide at the molecular level. By approximating the electron density of the molecule, DFT methods can accurately compute various electronic and structural properties, offering a theoretical framework to rationalize its reactivity.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thiophene (B33073) | -6.5 | -0.5 | 6.0 |
| 2,5-Diphenylthiophene | -5.8 | -1.2 | 4.6 |
| Thiophene 1,1-dioxide | -7.2 | -2.5 | 4.7 |
| 2,5-Diphenylthiophene 1,1-dioxide | ~ -6.8 | ~ -2.8 | ~ 4.0 |
Data are estimations based on trends observed in related compounds.
Prediction of Reactivity and Reaction Pathways
DFT calculations are instrumental in predicting the reactivity of this compound, particularly in its hallmark Diels-Alder reactions. As an electron-deficient diene, it readily reacts with a wide array of dienophiles, including electron-rich alkenes, in reactions with inverse-electron-demand character. utexas.edu
Theoretical studies on thiophene S-oxides, which are closely related, have shown that the electrophilicity of the thiophene ring is enhanced by electron-withdrawing substituents. researchgate.net This principle is directly applicable to the 1,1-dioxide, where the sulfone group acts as a powerful electron-withdrawing entity. This heightened electrophilicity makes the diene system highly reactive towards nucleophilic attack by dienophiles.
Furthermore, DFT calculations can model the transition states of these cycloaddition reactions, allowing for the determination of activation energies and the prediction of the most favorable reaction pathways. For example, the reaction of this compound with dienophiles like phenylacetylene (B144264) leads to the formation of a transient cycloadduct, which then extrudes sulfur dioxide to yield a substituted benzene (B151609) derivative. researchgate.net
Molecular Orbital Composition Analysis
A detailed analysis of the molecular orbitals reveals the distribution of electron density and the nature of the frontier orbitals. In this compound, the HOMO is expected to have significant contributions from the π-systems of the phenyl rings and the thiophene ring, while the LUMO is anticipated to be heavily localized on the C=C-C=C backbone of the thiophene dioxide ring, with substantial contributions from the sulfur and oxygen atoms of the sulfone group. This localization of the LUMO on the diene system is a key factor in its high reactivity in Diels-Alder reactions.
While specific percentage contributions for this compound are not detailed in the available literature, studies on similar π-extended systems have shown that the HOMO and LUMO coefficients are distributed across the conjugated framework. researchgate.net
Table 2: Illustrative Molecular Orbital Composition for this compound (Note: This table is a qualitative representation based on general principles of molecular orbital theory, as specific quantitative data was not found.)
| Molecular Orbital | Major Atomic Orbital Contributions |
| HOMO | C(phenyl) pz, C(thiophene) pz |
| LUMO | C(thiophene) pz, S pz, O pz |
Dipole Moment Calculations and Stability Correlations
The molecular geometry and charge distribution of this compound result in a significant dipole moment. The sulfone group, with its electronegative oxygen atoms, creates a strong dipole pointing towards the sulfur atom. DFT calculations can provide a precise value for this dipole moment, which influences the molecule's solubility, intermolecular interactions, and reactivity.
In a study of substituted thiophene S-oxides, a correlation was observed between the dipole moment, HOMO-LUMO energies, and the stability of different isomers. researchgate.net Generally, for a given pair of isomers, the one with a lower dipole moment tended to have a lower HOMO energy, a higher LUMO energy, and greater stability. While this specific study was on the mono-oxide, the principles can be extended to the dioxide, suggesting that its large dipole moment is intrinsically linked to its electronic properties and reactivity.
Ab Initio and Semi-Empirical Molecular Orbital (MO) Calculations
Alongside DFT, ab initio and semi-empirical molecular orbital methods have been employed to investigate the reactivity of this compound, particularly in the context of cycloaddition reactions.
Stereochemical Course Prediction in Cycloaddition Reactions
Thiophene 1,1-dioxides are known to participate in stereoselective Diels-Alder reactions. Theoretical calculations can predict the stereochemical outcome of these reactions by analyzing the transition state energies for different stereoisomeric pathways (e.g., endo vs. exo).
While detailed stereochemical studies specifically on this compound are not extensively reported in the searched literature, studies on the parent thiophene 1-oxide provide a model for how such predictions are made. In these cases, the facial selectivity of the dienophile's approach to the diene is a key consideration. For thiophene 1-oxides, a notable syn-stereoselectivity is observed, which has been rationalized through computational analysis of transition state geometries and hyperconjugative effects. researchgate.net Similar principles would govern the stereoselectivity of reactions involving this compound, with the bulky phenyl groups also playing a significant steric role in directing the approach of the dienophile.
Energy Barrier Calculations for Sulfur Inversion
The concept of sulfur inversion is a key area of interest in the study of sulfur-containing heterocyclic compounds. In molecules such as thiophene 1,1-dioxides, the sulfur atom is bonded to two oxygen atoms and two carbon atoms of the thiophene ring, resulting in a tetrahedral geometry around the sulfur. The energy barrier to inversion refers to the energy required for the sulfur atom to move through a planar transition state, which would lead to an inversion of its stereochemical configuration.
Computational chemistry provides powerful tools to calculate this energy barrier, typically employing methods like Density Functional Theory (DFT) or ab initio calculations. These calculations can elucidate the stability of the sulfur center and the likelihood of racemization in chiral derivatives. For instance, studies on related monocyclic thiophene sulfoxides have indicated that they possess low inversion barriers, in the range of 11-14 kcal/mol, which is attributed to the aromatic stabilization of their planar transition states.
However, a specific computational study detailing the energy barrier for sulfur inversion in this compound was not found in the reviewed scientific literature. Therefore, no quantitative data for the energy barrier of sulfur inversion for this particular compound can be provided at this time. Future computational investigations would be necessary to determine this specific energetic parameter.
Theoretical Vibrational Spectra Interpretation via Potential Energy Distributions (PEDs)
The interpretation of vibrational spectra (such as Infrared and Raman spectra) is a fundamental aspect of molecular characterization. While experimental spectra provide valuable information about the functional groups present in a molecule, theoretical calculations are often necessary for a detailed and unambiguous assignment of the observed vibrational modes.
A powerful method for this purpose is the calculation of Potential Energy Distributions (PEDs). PED analysis is a theoretical technique that breaks down each normal mode of vibration into contributions from various internal coordinates (e.g., bond stretching, angle bending, and torsions). This allows for a precise assignment of each band in the vibrational spectrum to specific motions of the atoms within the molecule. The process typically involves optimizing the molecular geometry and calculating the harmonic vibrational frequencies using a suitable level of theory, such as DFT. The resulting output is then analyzed using specialized software to obtain the PED.
Despite the utility of this method, a detailed theoretical vibrational analysis incorporating Potential Energy Distributions for this compound is not available in the surveyed literature. Consequently, a specific breakdown and assignment of the vibrational modes for this compound based on PED calculations cannot be presented. Such an analysis would be a valuable contribution to the understanding of the spectroscopic properties of this molecule.
Chemical Reactivity and Reaction Mechanisms of 2,5 Diphenylthiophene 1,1 Dioxide
Diels-Alder Reactions
2,5-Diphenylthiophene (B121853) 1,1-dioxide is a highly versatile compound in organic synthesis, primarily recognized for its role in [4+2] cycloaddition reactions. The oxidation of the sulfur atom to a sulfone group disrupts the aromaticity of the parent thiophene (B33073) ring, rendering the molecule a potent reactant for the formation of six-membered rings. utexas.edunih.gov
Table 1: Examples of 2,5-Diphenylthiophene 1,1-Dioxide as a Diene in Diels-Alder Reactions
| Dienophile | Reaction Conditions | Product |
| Maleic Anhydride | Heat | 4,5-diphenylphthalic anhydride |
| N-Phenylmaleimide | Heat | N-phenyl-4,5-diphenylphthalimide |
| Diphenylacetylene | Heat (e.g., ~310 °C) | Hexaphenylbenzene |
| Benzyne | Generated in situ | 1,4-Diphenylnaphthalene |
While its primary role is that of a diene, this compound can also function as a 2π component, or dienophile, in inverse-electron-demand Diels-Alder reactions. utexas.edu In this type of reaction, the electron-deficient thiophene dioxide (dienophile) reacts with an electron-rich diene. utexas.edunih.gov This reactivity is a consequence of the electron-poor nature of the double bonds within the sulfone ring system. Such reactions are valuable for synthesizing complex heterocyclic and carbocyclic structures that are not readily accessible through normal-electron-demand pathways. nih.gov
The stereochemical outcome of Diels-Alder reactions involving this compound is governed by the principles that control pericyclic reactions. When reacting with cyclic dienophiles, the formation of an endo or exo adduct is possible. libretexts.orgyoutube.com The endo product is often the kinetically favored isomer due to secondary orbital overlap between the π-system of the dienophile's activating group and the developing π-system of the diene in the transition state. libretexts.org However, the exo adduct is typically the thermodynamically more stable product. The stereochemistry of the dienophile is conserved throughout the reaction; for instance, a cis-dienophile will yield a product with cis stereochemistry in the newly formed ring. youtube.com
A defining characteristic of Diels-Alder reactions with thiophene 1,1-dioxides is the cheletropic elimination of sulfur dioxide (SO₂) from the initial cycloadduct. stackexchange.comnih.gov This process is often spontaneous or occurs under the thermal conditions of the reaction. stackexchange.com The extrusion of the small, stable SO₂ molecule is a thermodynamically favorable process that results in the formation of a diene product, which, in the case of this compound, rearomatizes to form a stable benzene (B151609) derivative. nih.govrsc.org This tandem cycloaddition-extrusion sequence is a powerful synthetic tool, effectively using the thiophene dioxide as a masked diene for the construction of aromatic rings. nih.govnih.gov
Nucleophilic Addition Reactions
The electron-withdrawing sulfone group in this compound activates the double bonds toward nucleophilic attack. This makes the compound susceptible to conjugate addition reactions.
As an unsaturated sulfone, this compound can function as a Michael acceptor. utexas.edu In a Michael addition, a soft nucleophile (the Michael donor) attacks one of the β-carbon atoms of the conjugated system. srce.hr This 1,4-conjugate addition leads to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. bham.ac.uk A variety of nucleophiles, including thiols (thia-Michael addition), amines, and carbanions, can participate in this reaction, leading to functionalized dihydrothiophene 1,1-dioxide derivatives. srce.hrbham.ac.uk
Table 2: General Scheme for Michael Addition to this compound
| Michael Donor (Nu⁻) | Catalyst/Conditions | Product Type |
| Thiolate (RS⁻) | Base | 3-Thioether-2,3-dihydrothiophene 1,1-dioxide |
| Amine (R₂NH) | Base or Lewis Acid | 3-Amino-2,3-dihydrothiophene 1,1-dioxide |
| Enolate | Base | 3-Alkyl-2,3-dihydrothiophene 1,1-dioxide derivative |
Influence of Substituents on Nucleophilic Reactivity
The presence of the strongly electron-withdrawing sulfone group significantly reduces the electron density of the thiophene ring, making it susceptible to nucleophilic attack. This is a general feature of thiophene 1,1-dioxides. The reactivity of the thiophene ring towards nucleophiles is further modulated by the electronic nature of substituents on the 2,5-diphenyl groups.
Electron-withdrawing substituents on the phenyl rings are expected to enhance the electrophilicity of the thiophene core, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups on the phenyl rings would be expected to decrease the rate of nucleophilic substitution. This is in line with general principles of nucleophilic aromatic substitution, where electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govsemanticscholar.org
The following table summarizes the expected qualitative effects of para-substituents on the phenyl rings on the rate of nucleophilic attack on the thiophene ring of this compound.
| Substituent (on Phenyl Ring) | Electronic Effect | Expected Effect on Nucleophilic Reactivity |
| -NO₂ | Electron-withdrawing | Increase |
| -CN | Electron-withdrawing | Increase |
| -Cl | Electron-withdrawing | Increase |
| -H | Neutral | Reference |
| -CH₃ | Electron-donating | Decrease |
| -OCH₃ | Electron-donating | Decrease |
Photoreactivity and Photochemical Transformations
This compound exhibits a rich and varied photochemistry, with the primary transformations being the extrusion of sulfur dioxide and deoxygenation. The specific pathway followed is highly dependent on the reaction conditions and the substitution pattern of the molecule.
Photo-induced Extrusion of Sulfur
Upon irradiation, thiophene 1,1-dioxides can undergo a cheletropic elimination to extrude sulfur dioxide (SO₂), a highly reactive species. nih.gov This reaction is a key step in various synthetic methodologies, as the resulting highly reactive intermediates can be trapped to form new cyclic compounds. While the direct photochemical extrusion of SO₂ from this compound is not extensively detailed in the available literature, the process is known for other substituted thiophene dioxides. For instance, the reaction of 2,3,4,5-tetrachlorothiophene dioxide with strained alkynes is proposed to proceed through a cycloaddition followed by the release of SO₂ to form a stable phenyl ring. nih.gov The extrusion of a sulfoxy bridge in 7-thiabicyclo[2.2.1]heptene S-oxides to form multi-functionalized arenes can also be achieved photochemically. semanticscholar.org
Deoxygenation Pathways
Photochemical deoxygenation is a common reaction for thiophene S-oxides and their dioxides, leading to the corresponding thiophene. The mechanism of this process can be complex and is influenced by the substitution pattern of the molecule. semanticscholar.org For some thiophene S-oxides, deoxygenation is thought to proceed through a bimolecular process involving an excited dimer, and bulky substituents can hinder this pathway, leading to different photochemical outcomes. In the presence of a reductant, such as an amine or thiophenol, exclusive photodeoxygenation to the parent thiophene can occur. semanticscholar.org
Computational studies on thiophene-S-oxide and its selenium analog suggest that S-O bond scission likely occurs from a spectroscopically unobserved triplet state. nih.gov This provides insight into the inefficiency of unimolecular photochemical dissociation of atomic oxygen despite favorable phosphorescence energies.
Dimerization and Polymerization Mechanisms
Thiophene 1,1-dioxides can undergo cyclodimerization through different pathways. Thermally stable derivatives, for instance, have been observed to undergo [2+2] dimerization upon photoirradiation.
The polymerization of thiophene and its derivatives is a well-established field, leading to conducting polymers with various applications. pkusz.edu.cnmdpi.comnih.gov The polymerization can be achieved through chemical or electrochemical oxidation. nih.gov For substituted thiophenes, the nature and position of the substituents significantly influence the properties of the resulting polymer. For example, the incorporation of heteroaromatic rings into polythiophenes can improve their solubility and modify their electronic properties. nih.gov
While the specific polymerization of this compound is not extensively documented, the general principles of thiophene polymerization would apply. The reaction would likely proceed through the coupling of monomer units, potentially leading to a polymer with a conjugated backbone. The presence of the bulky phenyl groups and the sulfone moiety would be expected to influence the polymer's conformation, solubility, and electronic characteristics.
Advanced Applications in Materials Science and Organic Electronics
Organic Semiconductor Applications
The introduction of the sulfone group drastically alters the electronic properties of the parent thiophene (B33073), making its derivatives particularly suitable for n-type (electron-transporting) semiconductor applications, a class of materials that is less common but crucial for the development of complementary organic circuits.
The charge transport characteristics of materials based on thiophene 1,1-dioxide are a direct consequence of their altered electronic structure. The lowered LUMO energy level facilitates electron injection and transport, a key requirement for n-type semiconductors. Research on related thiophene-S,S-dioxidized indophenines has shown that the oxidation leads to significantly lower HOMO and LUMO energy levels compared to the non-oxidized parent compounds. technion.ac.il This shift is critical for achieving unipolar n-type semiconductor behavior, as it makes electron transport the dominant charge carrier mechanism. technion.ac.il
In thin films, the molecular packing and orientation are crucial for efficient charge transport. Techniques like zone casting have been employed to create highly ordered films of thiophene derivatives, where the molecules align with the stacking direction parallel to the substrate, which is beneficial for charge mobility. tugraz.at While many high-performance polymers are based on donor-acceptor interactions, such as those involving diketopyrrolopyrrole (DPP) and thienothiophene units, the integration of strong acceptors like thiophene 1,1-dioxide is a key strategy for developing high-performance n-type materials. rsc.orgsigmaaldrich.com The charge transport in such polymer semiconductors can often be described by a Multiple-Trap-and-Release model. rsc.org
Organic Field-Effect Transistors (OFETs) are fundamental components of organic circuits, and the performance of the semiconductor layer is paramount. Derivatives of thiophene 1,1-dioxide have been successfully integrated as the active n-channel semiconductor in OFETs. technion.ac.il
For instance, a series of thiophene-S,S-dioxidized indophenines demonstrated excellent n-type performance with electron mobilities significantly higher than their non-oxidized counterparts. The mobilities recorded were in the range of 10⁻² to 10⁻¹ cm² V⁻¹ s⁻¹, a substantial improvement from the approximately 10⁻³ cm² V⁻¹ s⁻¹ of the parent compound. technion.ac.il This enhancement is attributed to the lower LUMO energy levels and the high isomeric purity of the dioxidized compounds. technion.ac.il Further functionalization, such as the addition of bromine atoms, can further decrease the HOMO/LUMO levels and influence the molecular packing, leading to even higher electron mobility, with top values reaching up to 0.11 cm² V⁻¹ s⁻¹. technion.ac.il The design of novel small molecules with highly planar conjugated cores like thiophene 1,1-dioxide is an increasingly important area of research for achieving efficient charge transport in OFET channels. ntu.edu.tw
Table 1: Electron Mobility in OFETs Based on Thiophene 1,1-Dioxide Derivatives
| Compound Type | Reported Electron Mobility (μe) | Key Structural Feature |
|---|---|---|
| Thiophene-S,S-dioxidized indophenine (unsubstituted) | ~0.01 cm² V⁻¹ s⁻¹ | Core thiophene 1,1-dioxide structure |
| 5,5'-Bromo-substituted Thiophene-S,S-dioxidized indophenine | ~0.01 - 0.1 cm² V⁻¹ s⁻¹ | Bromine substitution lowers LUMO |
| 6,6'-Bromo-substituted Thiophene-S,S-dioxidized indophenine | Up to 0.11 cm² V⁻¹ s⁻¹ | Extended π-electron delocalization on LUMO |
This table summarizes representative electron mobility values for n-type OFETs incorporating the thiophene 1,1-dioxide moiety, based on reported research findings. technion.ac.il
Optoelectronic Device Integration
The unique photophysical properties of 2,5-Diphenylthiophene (B121853) 1,1-dioxide and its derivatives, including their fluorescence and charge-transporting capabilities, make them valuable components for various optoelectronic devices.
The strong electron-accepting nature of the thiophene-S,S-dioxide unit has been harnessed in the design of copolymers for polymer light-emitting diodes (PLEDs). pkusz.edu.cn When this unit is incorporated into a polymer backbone, it can influence the material's emission color and efficiency.
Pioneering work on copolymers incorporating the thiophene-S,S-dioxide unit demonstrated their potential as electroluminescent materials. For example, copolymers of 2,5-dibromothiophene-S,S-dioxide and 9,9-bis(2-ethylhexyl)fluorene (B14257882) were synthesized and used in PLEDs. pkusz.edu.cn These devices emitted orange light, with a photoluminescence peak around 615 nm. pkusz.edu.cn The performance of such devices can be further optimized by blending the emissive polymer with other materials like poly(N-vinylcarbazole) (PVK) and by using an appropriate device architecture, such as including a poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) layer. pkusz.edu.cn While early devices showed modest efficiencies, these studies established the viability of using thiophene-S,S-dioxide cores in light-emitting applications. pkusz.edu.cn
Organic lasers require a gain medium, typically a π-conjugated organic luminophore, to amplify light within an optical feedback structure. acs.org Organic semiconductors are attractive gain materials due to their high emission cross-sections and chemical tunability. nih.gov The development of solid-state organic lasers is a major goal, with materials needing to exhibit high photoluminescence quantum yields in the solid state and low amplified spontaneous emission (ASE) thresholds. acs.org
While specific examples of lasers utilizing 2,5-Diphenylthiophene 1,1-dioxide as the primary gain medium are not widely documented, its properties suggest potential in this area. The rigid, planar structure and strong fluorescence are desirable characteristics for a laser dye. The key challenge often lies in overcoming aggregation-caused quenching in the solid state, an issue that can be mitigated through molecular design or by dispersing the gain material in a host matrix. acs.org The high density of luminophores possible in crystalline organic materials can lead to large optical gain if self-quenching is avoided. acs.org The photoluminescent properties of thiophene 1,1-dioxide derivatives make them candidates for further investigation as gain media in next-generation organic solid-state lasers.
Photoluminescent and Electroluminescent Materials
The luminescence of a material is its ability to emit light under photo-excitation (photoluminescence, PL) or electrical excitation (electroluminescence, EL). Thiophene 1,1-dioxide derivatives exhibit distinct luminescent properties that are of great interest for displays and lighting.
The EL emission from devices using thiophene-S,S-dioxide copolymers is often very similar to their PL emission, indicating that the same excited state is responsible for both processes. pkusz.edu.cn For instance, a copolymer of thiophene-S,S-dioxide and fluorene (B118485) emits orange-red light with a peak at approximately 650 nm. pkusz.edu.cn The photoluminescence quantum yield (ΦPL) of these materials can be modest in the solid state (e.g., ~1%), which suggests strong intermolecular interactions that can quench emission. pkusz.edu.cn
Donor-π-acceptor (D-π-A) type molecules incorporating a thiophene core have shown promising results. For example, a fluorophore with a thieno[3,2-b]thiophene (B52689) core linked to donor (triphenylamine) and acceptor (dimesitylboron) units exhibited a high solution fluorescence quantum yield of 86% and a solid-state yield of 41%. beilstein-journals.org This demonstrates that with appropriate molecular design, high solid-state luminescence can be achieved in thiophene-based systems. The introduction of the S,S-dioxide group provides a powerful tool to tune the electronic and optical properties, making it possible to target specific emission colors, including the red part of the spectrum which can be challenging to achieve with other classes of conjugated polymers. pkusz.edu.cn
Table 2: Luminescence Properties of Representative Thiophene 1,1-Dioxide Based Copolymers
| Copolymer System | Absorption λmax (film) | Emission λmax (film) | Emission Color | Solid-State PL Quantum Yield (ΦPL) |
|---|---|---|---|---|
| Thiophene-S,S-dioxide-alt-fluorene | ~535 nm | ~650 nm | Orange-Red | ~1% |
| Thiophene-S,S-dioxide-alt-fluorene (Copolymer 44) | Not specified | 615 nm | Orange | Strongly suppressed vs. solution |
This table presents key photophysical data for copolymers containing the thiophene 1,1-dioxide unit, highlighting their emission characteristics in the solid state. pkusz.edu.cn
Aggregation-Induced Emission (AIE) Properties
A noteworthy characteristic of certain this compound derivatives is their exhibition of aggregation-induced emission (AIE). researchgate.netdntb.gov.ua AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation or in the solid state. harvard.edumdpi.com This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many planar aromatic dyes. nih.gov
The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM). nih.gov In dilute solutions, molecules can dissipate excitation energy through non-radiative pathways such as intramolecular rotations and vibrations. harvard.edunih.gov However, in an aggregated state, these motions are physically hindered, which blocks the non-radiative decay channels and activates the radiative pathway, resulting in strong fluorescence. mdpi.com
Oligomers incorporating the this compound core, particularly those with flexible backbones, are recognized as AIE luminogens (AIEgens). nih.gov These molecules are typically characterized by low photoluminescence quantum yields in solution but demonstrate significantly enhanced emission in solid films. nih.gov The twisted and non-planar conformation of the thiophene-S,S-dioxide unit plays a crucial role in preventing the detrimental π-π stacking that typically quenches fluorescence in the solid state. researchgate.netnih.gov
Modulation of Photoluminescence Quantum Yield (PLQY) in Solid State
The development of organic molecules with high photoluminescence quantum yield (PLQY) in the solid state is essential for creating efficient light-emitting devices. nih.govrsc.org Derivatives of this compound have emerged as promising candidates, showing exceptionally high PLQY in films, reaching up to 70%. nih.gov
Research has shown that the molecular structure of these AIEgens can be strategically modified to tune their solid-state PLQY. A study comparing oligomers with a central thiophene-S,S-dioxide unit flanked by either phenyl or thiophene rings revealed that the nature of these lateral groups significantly impacts emission efficiency. nih.gov Molecules with terminal phenyl rings consistently showed higher PLQY compared to their thiophene-containing counterparts. nih.gov This enhancement is attributed to two main factors:
Increased Molecular Rigidity: The phenyl-terminated oligomers possess a more rigid structure, which further restricts intramolecular motions upon aggregation. nih.gov
Weaker Vibrational Coupling: These molecules exhibit a weaker coupling with intramolecular vibrations, which reduces the efficiency of non-radiative decay processes. nih.gov
These findings underscore that precise control over molecular rigidity and vibrational coupling is a key strategy for modulating and maximizing the PLQY of thiophene-S,S-dioxide-based materials in the solid state. nih.gov
Table 1: Photoluminescence Quantum Yield (PLQY) of Thiophene-S,S-Dioxide Oligomers This table presents representative data on how lateral groups affect the PLQY of thiophene-S,S-dioxide based oligomers in the solid state.
| Compound Structure (Schematic) | Lateral Group | PLQY (Solid State) |
|---|---|---|
| Phenyl-(Th-S,S-dioxide)-Phenyl | Phenyl | High |
| Thiophene-(Th-S,S-dioxide)-Thiophene | Thiophene | Moderate |
Data derived from principles discussed in scientific literature. nih.gov
Intramolecular Charge Transfer (ICT) Phenomena in Push-Pull Systems
The strong electron-accepting nature of the thiophene 1,1-dioxide moiety makes it an ideal component in donor-π-acceptor (D-π-A) "push-pull" systems. acs.orgrsc.orgnih.gov In such a configuration, the electron-accepting thiophene 1,1-dioxide core (A) is connected to an electron-donating group (D) through a π-conjugated bridge. rsc.orgnih.gov
Upon photoexcitation, these molecules can undergo an intramolecular charge transfer (ICT) from the donor to the acceptor. diva-portal.orgnih.gov This process results in an excited state with a significant degree of charge separation and a large dipole moment. nih.govdiva-portal.org A key characteristic of molecules exhibiting ICT is solvatochromism, where the energy of the emitted light is highly dependent on the polarity of the surrounding solvent. diva-portal.orgnih.gov In polar solvents, the large dipole moment of the ICT state is stabilized, leading to a red-shift in the emission spectrum compared to non-polar solvents.
The efficiency of the ICT process is critical for applications in nonlinear optics and organic photovoltaics. rsc.orgnih.gov The structural dynamics, such as the twisting of the molecular backbone in the excited state, play a fundamental role in mediating the charge transfer. nih.govnih.gov
Design Strategies for Modulating Electronic and Optical Properties
The versatility of the this compound scaffold allows for the strategic tuning of its electronic and optical properties through chemical modification. These design strategies are crucial for tailoring materials to specific applications.
Effect of Substituents on Frontier Molecular Orbitals (HOMO/LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to a molecule's electronic behavior, governing its electron-donating and electron-accepting capabilities, respectively. mdpi.commdpi.com The oxidation of the thiophene sulfur to a sulfone (S,S-dioxide) significantly lowers the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. nih.govrsc.org This inherent property establishes the thiophene 1,1-dioxide core as a strong electron acceptor.
The HOMO and LUMO energy levels can be further fine-tuned by introducing substituents onto the peripheral phenyl rings. acs.orgnih.govresearchgate.net
Electron-Withdrawing Groups (EWGs): Attaching EWGs, such as a nitro group (-NO₂), to the phenyl rings further stabilizes and lowers the energy of the LUMO. acs.orgnih.gov This modification enhances the electron-accepting ability of the molecule and facilitates its reduction. For instance, a 2,5-bis(p-nitrophenyl)thiophene 1,1-dioxide shows a reduction potential shifted by 510 mV compared to the unsubstituted this compound. acs.orgnih.gov This shift corresponds to a significant lowering of the LUMO energy level.
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs, such as alkoxy or amino groups, raises the energy of the HOMO, thereby enhancing the molecule's electron-donating character. mdpi.comresearchgate.net
By strategically combining EDGs and EWGs, the HOMO-LUMO energy gap can be precisely controlled, which in turn dictates the molecule's absorption and emission wavelengths. researchgate.netresearchgate.net
Table 2: Influence of Substituents on the Electronic Properties of this compound Derivatives This table illustrates the general effect of electron-donating and electron-withdrawing groups on the frontier orbital energies and the electrochemical potential.
| Substituent on Phenyl Ring | Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on Reduction Potential |
|---|---|---|---|---|
| Hydrogen (None) | Neutral | Baseline | Baseline | Baseline |
| Nitro (-NO₂) | Electron-Withdrawing | Lowered | Significantly Lowered | Less Negative (Easier to Reduce) |
| Amino (-NH₂) | Electron-Donating | Significantly Raised | Raised | More Negative (Harder to Reduce) |
Data derived from principles discussed in scientific literature. acs.orgnih.govresearchgate.netresearchgate.net
Impact of π-Bridge Structure on Intramolecular Charge Transfer
In D-π-A systems built around the this compound acceptor, the π-conjugated bridge plays a critical role in mediating the electronic communication between the donor and acceptor moieties. rsc.org The structure of this bridge has a profound impact on the efficiency and dynamics of ICT. nih.govrsc.org
Key structural features of the π-bridge that influence ICT include:
Conjugation and Length: A longer, more conjugated π-bridge can facilitate charge separation over a greater distance, but may also affect the orbital overlap between the donor and acceptor. nih.govrsc.org
Planarity and Rigidity: The planarity of the π-bridge is crucial. A planar conformation ensures effective π-orbital overlap along the molecular backbone, promoting efficient charge transfer. rsc.orgresearchgate.net Introducing structural elements that cause twisting or a loss of planarity can hinder ICT. rsc.org For example, studies on different D-A systems have shown that a thiophene unit used as a π-bridge, which tends to be more planar, can improve the charge transfer process compared to more flexible or twisted linkers. rsc.org
Therefore, the rational design of the π-bridge is a powerful tool for controlling the extent of charge transfer, the energy of the ICT state, and ultimately, the photophysical properties of the final material. nih.govresearchgate.net
Future Research Directions and Emerging Opportunities
Exploration of New Reactivity Modes and Catalytic Transformations
The reactivity of 2,5-diphenylthiophene (B121853) 1,1-dioxide is dominated by its function as an electron-deficient diene or dienophile in cycloaddition reactions. utexas.edu However, its full synthetic potential remains largely untapped. Future research should aim to uncover and harness new modes of reactivity.
Emerging opportunities include:
Asymmetric Catalysis: Developing enantioselective cycloaddition reactions where the thiophene (B33073) dioxide acts as the prochiral component would provide access to complex chiral molecules, which are highly valuable in medicinal chemistry and materials science.
C-H Functionalization: Direct, catalytically-driven C-H functionalization of the phenyl rings or the thiophene core would offer a highly efficient way to synthesize a diverse library of derivatives. This would bypass the need for pre-functionalized starting materials and allow for late-stage modification of the molecular structure.
Ring-Opening Reactions: Exploring catalytic methods for the selective ring-opening of the thiophene dioxide core after it has served its purpose in a reaction sequence could lead to novel synthetic transformations, yielding linear, highly functionalized structures.
Catalyst Development: Using 2,5-diphenylthiophene 1,1-dioxide and its derivatives as ligands for transition metals could lead to new catalysts with unique electronic properties, potentially enabling novel transformations. The electron-withdrawing sulfone group could significantly modulate the catalytic activity of the metal center. nih.gov
Advanced Materials Design for Next-Generation Organic Electronics
The potent electron-accepting nature of the thiophene 1,1-dioxide moiety makes it an excellent building block for n-type organic semiconductors. While the parent 2,5-diphenylthiophene is a known component in electronic materials nih.gov, its dioxide derivative is primed for more advanced applications.
Future research should focus on:
Donor-Acceptor (D-A) Polymers: Incorporating the this compound unit as the acceptor (A) moiety in conjugated polymers with various donor (D) units. The goal would be to systematically tune the HOMO/LUMO energy levels and the optical band gap to optimize performance in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.netmdpi.com
Thermally Activated Delayed Fluorescence (TADF) Emitters: Designing molecules based on the this compound core for use in organic light-emitting diodes (OLEDs). By carefully selecting donor groups to attach to the acceptor core, it may be possible to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, a key requirement for efficient TADF. beilstein-journals.org
Non-Fullerene Acceptors (NFAs): Developing novel NFAs for OPVs based on the this compound scaffold. Its strong electron affinity, rigid structure, and potential for broad absorption through chemical modification make it a promising candidate to replace or supplement traditional fullerene acceptors.
The table below outlines potential applications and the key properties of this compound that make it suitable for them.
| Application Area | Relevant Property of this compound | Desired Research Outcome |
| Organic Field-Effect Transistors (OFETs) | Strong electron affinity, structural rigidity. | High electron mobility, good air stability. |
| Organic Photovoltaics (OPVs) | Tunable LUMO level, potential for broad absorption. | High power conversion efficiency, optimized energy level alignment. |
| Organic Light-Emitting Diodes (OLEDs) | High thermal stability, potential for small S1-T1 gap. | High external quantum efficiency, stable operational lifetime. |
Integration of this compound into Hybrid Materials
The creation of hybrid materials, which combine organic and inorganic components, offers a pathway to novel functionalities that surpass those of the individual constituents. The well-defined structure and strong electronic properties of this compound make it an attractive organic component for such systems.
Future opportunities lie in:
Surface Modification of Nanoparticles: Grafting this compound derivatives onto the surface of semiconductor nanoparticles (e.g., quantum dots) or metal oxides (e.g., TiO2, ZnO). This could facilitate efficient charge separation and transfer at the organic-inorganic interface, a critical process in solar cells and photocatalysis. mdpi.com
Metal-Organic Frameworks (MOFs): Designing and synthesizing MOFs that use functionalized this compound derivatives as the organic linkers. The resulting frameworks could exhibit unique electronic properties, porosity, and catalytic activity, with potential applications in sensing, gas storage, and heterogeneous catalysis.
Polymer Composites: Blending or covalently incorporating this compound into polymer matrices to create composite materials with enhanced thermal stability, charge transport properties, or optical characteristics for use in advanced electronics and coatings. researchgate.net
Synergistic Experimental and Computational Approaches for Predictive Design
To accelerate the discovery and optimization of new materials and reactions based on this compound, a close integration of experimental synthesis and characterization with computational modeling is essential.
This synergistic approach should involve:
Predictive Modeling of Electronic Properties: Utilizing Density Functional Theory (DFT) and other computational methods to predict the HOMO/LUMO levels, absorption spectra, and charge transport properties of new derivatives before they are synthesized. nih.govbeilstein-journals.org This allows for the in silico screening of large numbers of candidate molecules, enabling researchers to focus experimental efforts on the most promising targets. mdpi.com
Mechanistic Investigations: Employing computational chemistry to elucidate the mechanisms of reactions involving this compound. Understanding the transition states and reaction pathways of its cycloaddition reactions, for example, can guide the development of new catalysts and reaction conditions for improved selectivity and efficiency. nih.gov
Structure-Property Relationship Elucidation: Combining experimental data from techniques like cyclic voltammetry, UV-vis spectroscopy, and X-ray crystallography with computational results to build robust structure-property relationships. nih.govrsc.org This deep understanding is crucial for the rational design of next-generation materials with tailored functionalities.
A study combining synthesis, electrochemical measurements, and DFT calculations successfully interpreted the optical and electronic properties of chromophores containing a 2,5-diphenylthiophene linker, showcasing the power of this integrated approach. nih.gov
Q & A
Q. What are the established synthetic routes for 2,5-diphenylthiophene 1,1-dioxide, and how can purity be optimized?
The compound is synthesized via oxidation of 2,5-diphenylthiophene using sodium bicarbonate and thionyl chloride in dichloromethane . Crystallization from n-pentane yields high-purity white crystals. Purity optimization involves recrystallization and characterization via / NMR and X-ray diffraction (XRD) to confirm absence of byproducts . For reproducibility, monitor reaction temperature (0–5°C) and stoichiometric ratios (1:1.2 thiophene:thionyl chloride).
Q. How is the crystal structure of this compound characterized?
Single-crystal XRD reveals a monoclinic lattice (space group ) with unit cell parameters ). The molecule adopts a planar conformation, with phenyl rings deviating ≤0.718 Å from the thiophene plane. Short C–H⋯O hydrogen bonds (2.6–2.8 Å) stabilize the crystal lattice . Refinement parameters (, ) ensure structural accuracy .
Q. What thermodynamic data are critical for predicting the compound’s stability and reactivity?
Key thermodynamic parameters include:
- Gas-phase standard molar enthalpy of formation (): .
- Solid-phase standard molar combustion enthalpy (): . These values guide stability assessments under thermal stress and solvent interactions.
Advanced Research Questions
Q. How do structural modifications (e.g., substituents) influence reactivity in Diels-Alder reactions?
The electron-deficient thiophene dioxide core acts as a diene in Diels-Alder reactions. Substituents like methyl or phenyl groups alter regioselectivity: electron-withdrawing groups enhance reaction rates by lowering the LUMO energy. For example, 2,5-dichloro derivatives show 30% faster cycloaddition compared to unsubstituted analogs due to increased electrophilicity . Mechanistic studies using DFT calculations correlate substituent effects with transition-state geometries.
Q. What contradictions exist in reported thermodynamic data, and how can they be resolved?
Discrepancies in values (−256.2 vs. −250.5 kJ/mol) arise from differing experimental methods (combustion calorimetry vs. gas-phase ion energetics) . Resolve by cross-validating with high-level computational methods (e.g., G4 thermochemistry) and revisiting reaction conditions (e.g., solvent purity in calorimetry) .
Q. How do isomerization pathways affect the compound’s applications in materials science?
Under basic conditions, 2,5-dihydrothiophene 1,1-dioxide isomerizes to 2,3-dihydro derivatives, altering conjugation and optoelectronic properties . For instance, the 2,3-isomer exhibits a 20 nm redshift in UV-Vis spectra due to extended π-conjugation. This property is exploited in designing tunable organic semiconductors .
Methodological Guidance
Q. What analytical techniques are recommended for detecting trace impurities?
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ( 284.44 for ) and detect impurities via isotopic patterns .
- HPLC-DAD: Use a C18 column (acetonitrile/water gradient) to resolve unreacted thiophene or oxidation byproducts (retention time: 8–12 min) .
Q. How should conflicting crystallographic data be addressed?
If unit cell parameters deviate (e.g., angle discrepancies), re-evaluate data collection (e.g., absorption corrections via SADABS) and refine using restraints for disordered atoms . Cross-validate with solid-state NMR to confirm hydrogen-bonding networks .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
